2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula and a CAS number of 51523-79-6. It appears as white to light brown crystalline powder and is primarily used in various chemical synthesis applications. The compound is characterized by its two fluorine atoms attached to the phenyl ring, which significantly influences its chemical reactivity and biological activity .
Based on its chemical structure, 2,4-DFPH possesses functional groups commonly used in organic synthesis and derivatization reactions. Here are some potential areas where 2,4-DFPH could be employed, but further research is required to confirm its actual use in these applications:
These reactions make it a versatile building block in synthetic organic chemistry .
2,4-Difluorophenylhydrazine hydrochloride exhibits notable biological activities. It has been reported to possess:
Several methods exist for synthesizing 2,4-difluorophenylhydrazine hydrochloride:
The applications of 2,4-difluorophenylhydrazine hydrochloride are diverse:
Interaction studies involving 2,4-difluorophenylhydrazine hydrochloride have focused on its reactivity with various biological molecules:
Several compounds share structural similarities with 2,4-difluorophenylhydrazine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Phenylhydrazine | No fluorine substituents | Basic hydrazine structure |
3-Fluorophenylhydrazine | One fluorine substituent | Slightly altered reactivity |
4-Fluorophenylhydrazine | One fluorine substituent | Different biological activity profile |
2-Aminophenylhydrazine | Amino group instead of fluorines | Potentially more polar and reactive |
The uniqueness of 2,4-difluorophenylhydrazine hydrochloride lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds. The incorporation of two fluorines at the ortho positions significantly alters both its chemical properties and potential applications in medicinal chemistry .
2,4-Difluorophenylhydrazine hydrochloride consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, bonded to a hydrazine group (-NHNH2), which is protonated to form a hydrochloride salt. The molecular formula is C₆H₇ClF₂N₂, with a molecular weight of 180.58 g/mol. The phenyl ring’s fluorine substituents create an electron-deficient aromatic system, while the hydrazine moiety introduces a nucleophilic site capable of participating in condensation or cyclization reactions.
Crystallographic data for this compound are not explicitly reported in the provided sources, but structural analogs like 4-fluorophenylhydrazine hydrochloride (CAS 823-85-8) and 2,3-dichlorophenylhydrazine hydrochloride (CAS 21938-47-6) suggest common packing motifs. In such derivatives, intermolecular hydrogen bonding between the hydrazinium ion (N-NH3⁺) and chloride anions typically stabilizes crystal lattices. For 2,4-difluorophenylhydrazine hydrochloride, the fluorine substituents likely influence the dihedral angles between the phenyl and hydrazine groups, potentially inducing steric strain or electronic modulation of the N-N bond.
The structural and electronic properties of 2,4-difluorophenylhydrazine hydrochloride differ significantly from other halogenated hydrazine derivatives. Table 1 compares key parameters of selected analogs:
Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Key Electronic Feature |
---|---|---|---|---|
2,4-Difluorophenylhydrazine HCl | 51523-79-6 | 2-F, 4-F | 180.58 | Electron-withdrawing fluorine atoms |
4-Fluorophenylhydrazine HCl | 823-85-8 | 4-F | 162.59 | Single fluorine at para position |
2,3-Dichlorophenylhydrazine HCl | 21938-47-6 | 2-Cl, 3-Cl | 177.03 | Ortho-chlorine steric hindrance |
4-Chlorophenylhydrazine HCl | 1073-70-7 | 4-Cl | 179.04 | Electron-withdrawing chlorine |
Key Observations:
The 2,4-difluorophenyl group exerts significant stereoelectronic influence on the hydrazine moiety:
Inductive Effects:
Fluorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the C-F bonds and adjacent C-N bonds. This inductive pull stabilizes the hydrazinium ion’s positive charge, potentially enhancing its reactivity in nucleophilic substitution reactions.
Conjugation and Resonance:
The fluorine atoms’ ability to participate in resonance (albeit weaker than chlorine) may slightly delocalize electron density from the phenyl ring to the hydrazine group. This effect is less pronounced than in chlorinated analogs but contributes to the compound’s stability.
Steric Constraints:The 2-fluorine substituent introduces moderate steric hindrance, which could limit coplanarity between the phenyl and hydrazine groups. This twist may reduce π-conjugation and influence the compound’s reactivity in cyclization or coupling reactions.
Irritant